1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups and rings. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Serotonin Receptor Affinity and Phosphodiesterase Inhibition
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These derivatives display potential as antidepressant and anxiolytic agents in preliminary pharmacological studies (Zagórska et al., 2016).
Mesoionic Analog Synthesis
The synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, analogs of purine-2,8-dione, have been explored. These analogs predominantly exist in the C3-H tautomeric form and are significant for the synthesis of novel compounds (Coburn & Taylor, 1982).
Antidepressant and Anxiolytic Potential
A series of N-8-arylpiperazinylpropyl derivatives of this compound exhibited potent 5-HT(1A) receptor ligand properties. Some derivatives demonstrated antidepressant and anxiolytic-like activities in preclinical studies, suggesting their potential in psychiatric medication development (Zagórska et al., 2009).
Antiviral Activity in Purine Analogs
The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been investigated. These novel purine analogs showed moderate activity against various viruses in tissue culture, highlighting their potential in antiviral therapies (Kim et al., 1978).
Hypoglycemic and Hypolipidemic Activity
Substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized from their corresponding pyridines and purines. These compounds were evaluated for hypoglycemic and hypolipidemic activity, with one compound identified as a candidate for further pharmacological studies (Kim et al., 2004).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research in this area could lead to the discovery of new drugs and therapeutic agents.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-10-6-7-11-19(16)29-17(2)18(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11H,5,8-9,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDHBONBMJJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.